Technical Documentation Center

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine
  • CAS: 1019115-86-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, a substituted p-phenylenediamine derivative. While direct literature on this specific molecule is limited, this do...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, a substituted p-phenylenediamine derivative. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogues to offer a scientifically grounded perspective on its synthesis, physicochemical properties, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nuanced chemistry of aromatic diamines.

Introduction and a Word on Scientific Context

Substituted p-phenylenediamines are a class of aromatic compounds with significant industrial and research interest. They are foundational components in the synthesis of a wide array of materials, including polymers, dyes, and pharmaceuticals.[1][2] Their utility often stems from their antioxidant properties and their ability to undergo oxidative coupling reactions.[3][4][5] The specific compound, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, features a chlorine substituent on the benzene ring, along with N-butyl and N-methyl groups on one of the amino functionalities. These structural motifs are anticipated to modulate the compound's electronic properties, solubility, and reactivity, making it a target of interest for various applications.

This guide will extrapolate from established synthetic methodologies and known properties of similar compounds to provide a robust framework for understanding and working with N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine.

Synthesis and Mechanistic Considerations

The synthesis of asymmetrically N,N-disubstituted p-phenylenediamines can be approached through several established routes. A plausible and efficient pathway for the synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine would involve a multi-step process starting from a commercially available precursor. The following proposed synthesis is based on common reactions in organic chemistry for aniline derivatives.[6]

Proposed Synthetic Pathway

A logical synthetic approach would commence with 2-chloro-4-nitroaniline, proceeding through sequential N-alkylation followed by reduction of the nitro group. The choice of sequential alkylation is crucial to achieve the desired asymmetric substitution.

Synthesis_Pathway A 2-Chloro-4-nitroaniline B N-Butyl-2-chloro-4-nitroaniline A->B 1. NaH, THF 2. Butyl bromide C N1-Butyl-2-chloro-N1-methyl-4-nitroaniline B->C 1. NaH, THF 2. Methyl iodide D N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine C->D H2, Pd/C Ethanol

Caption: Proposed synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine.

Detailed Experimental Protocol

Step 1: N-Butylation of 2-Chloro-4-nitroaniline

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-nitroaniline (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. The rationale for using a strong base like NaH is to deprotonate the amino group, forming a more nucleophilic anilide anion.

  • Alkylation: After stirring for 30 minutes at 0 °C, add butyl bromide (1.1 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Work-up and Purification: Upon completion, cool the reaction mixture and cautiously quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Butyl-2-chloro-4-nitroaniline, is purified by column chromatography on silica gel.

Step 2: N-Methylation of N-Butyl-2-chloro-4-nitroaniline

  • Reaction Setup: In a similar setup as Step 1, dissolve the purified N-Butyl-2-chloro-4-nitroaniline (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

  • Methylation: After 30 minutes of stirring, add methyl iodide (1.2 equivalents) dropwise. The reaction is stirred at room temperature overnight. The use of a slight excess of the alkylating agent ensures complete reaction.

  • Work-up and Purification: The work-up procedure is analogous to Step 1. The resulting N1-Butyl-2-chloro-N1-methyl-4-nitroaniline is purified by column chromatography.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified N1-Butyl-2-chloro-N1-methyl-4-nitroaniline (1 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature. The progress of the reduction can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final product, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. Further purification, if necessary, can be achieved by column chromatography or crystallization. As N,N-disubstituted-p-phenylenediamines and their salts can be sensitive to oxygen, it is advisable to handle the final product under an inert atmosphere.[7]

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the target compound and its close relatives.

PropertyValue (for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine)Reference Compound Data
Molecular Formula C11H17ClN2N1-butyl-N1-methylbenzene-1,4-diamine: C11H18N2
Molecular Weight 212.72 g/mol N1-butyl-N1-methylbenzene-1,4-diamine: 178.28 g/mol
Appearance Predicted to be a liquid or low-melting solid, may darken on exposure to air and light.[2][8]N,N'-Di-2-butyl-1,4-phenylenediamine is a red liquid.[3]
Boiling Point Predicted to be > 250 °C at atmospheric pressure.p-Phenylenediamine boils at 267 °C.[2]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have low solubility in water.p-Phenylenediamine has limited solubility in water.[2]
pKa The two amino groups will have distinct pKa values, with the primary amine being more basic than the tertiary amine.The conjugate acid of p-phenylenediamine has pKa values of 6.31 and 2.97.[2]

Potential Applications and Fields of Research

Based on the known applications of structurally similar p-phenylenediamine derivatives, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine holds promise in several areas:

  • Antioxidants and Antiozonants: Phenylenediamines are widely used as stabilizers in polymers and rubbers to prevent degradation from oxidation and ozonolysis.[1][4][5] The N-alkyl substituents in the target molecule are characteristic of effective antioxidants.[3]

  • Dye and Pigment Intermediates: Aromatic diamines are precursors in the synthesis of various dyes.[2][9][10] The chloro and alkyl groups on the benzene ring can be used to tune the color and properties of the resulting dyes.

  • Pharmaceutical and Agrochemical Synthesis: The diamine scaffold is present in numerous biologically active molecules. This compound could serve as a building block for novel therapeutic agents or pesticides.

  • Redox-Active Materials: The reversible oxidation of p-phenylenediamines makes them suitable for applications in redox-flow batteries, electrochromic devices, and as redox mediators.

Safety and Toxicological Profile

While specific toxicological data for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is not available, related compounds provide a basis for preliminary safety considerations.

  • Skin Sensitization: Many p-phenylenediamine derivatives are known skin sensitizers and can cause allergic contact dermatitis.[3]

  • General Toxicity: The acute toxicity of related compounds varies, but signs of intoxication can include hypoactivity and effects on the digestive and respiratory systems.[11] Organ toxicity, particularly to the liver and blood cells, has been observed with repeated exposure to some p-phenylenediamines.[11]

  • Mutagenicity and Carcinogenicity: Some halogenated aromatic diamines have been investigated for their mutagenic and carcinogenic potential.[12][13]

It is imperative to handle N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A thorough risk assessment should be conducted before any experimental work.

Conclusion and Future Outlook

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine represents an interesting, yet underexplored, member of the substituted p-phenylenediamine family. The synthetic pathways outlined in this guide are based on robust and well-established chemical transformations, providing a clear roadmap for its preparation. The predicted properties and potential applications suggest that this compound could be a valuable addition to the toolbox of chemists in various fields.

Future research should focus on the experimental validation of the proposed synthesis, full characterization of the compound's physicochemical properties, and a thorough investigation of its biological and toxicological profile. Such studies will be crucial in unlocking the full potential of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine in materials science, dye chemistry, and drug discovery.

References

  • One-step synthesis of N,N9-dialkyl-p-phenylenediamines. RSC Publishing.
  • US Patent US6448446B1, "Synthesis of N,N-disubstituted-p-phenylenediamine," Google P
  • EP Patent EP0617004A1, "Preparation of N-substituted-N'-phenyl-P-phenylenediamines," Google P
  • 2-Chloro-p-Phenylenediamine. PubChem.
  • One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing.
  • US Patent US4474987A, "Process for preparing N,N-disubstituted p-phenylenediamine derivatives," Google P
  • 2-Chloro-p-Phenylenediamine Sulf
  • 2-Chloro-N1-methylbenzene-1,4-diamine 6085-54-7 wiki. Guidechem.
  • Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associ
  • 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggreg
  • p-Phenylenediamine. Wikipedia.
  • N,N'-Di-2-butyl-1,4-phenylenediamine. Wikipedia.
  • A Review of N-(1,3-Dimethylbutyl)- N'-phenyl- p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. PubMed.
  • 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine. Santa Cruz Biotechnology.
  • N1-Methylbenzene-1,4-diamine. [No Source Found].
  • N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8.
  • A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD)
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)
  • N1-Methylbenzene-1,4-diamine. Aaronchem.
  • Di-sec-butyl-p-phenylenediamine. Echemi.
  • N1-butyl-N1-methylbenzene-1,4-diamine. Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine in Functional Polymer Systems

This Application Note is designed for researchers and R&D scientists specializing in polymer synthesis and materials science. It addresses the specific utilization of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and R&D scientists specializing in polymer synthesis and materials science. It addresses the specific utilization of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 1019115-86-6), a specialized p-phenylenediamine derivative, as a functional monomer and curing agent.[1]

[2]

Executive Summary

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (hereafter referred to as BCM-PDA ) is a highly functionalized aromatic diamine. Unlike standard p-phenylenediamine (PPD), BCM-PDA features a steric "blocking" tertiary amine at the N1 position and an electron-withdrawing chlorine substituent at the ortho position (C2).

In polymer chemistry, this molecule is distinct because it cannot participate in standard head-to-tail oxidative polymerization (like polyaniline) due to the blocked para-position relative to the primary amine. Instead, it serves two critical high-value roles:

  • Dual-Action Curing Agent: For epoxy and polyurethane systems, providing both crosslinking (via primary amine) and catalytic acceleration (via tertiary amine).

  • Redox-Active Pendant: For synthesizing electroactive oligomers or functionalizing polymer backbones with redox-reversible side groups.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine
CAS Number 1019115-86-6
Molecular Formula C₁₁H₁₇ClN₂
Molecular Weight 212.72 g/mol
Physical State Viscous Liquid / Low-melting Solid (purity dependent)
Amine Value ~527 mg KOH/g
Active Hydrogens 2 (Primary Amine at C4)
AHEW ~106.36 g/eq (Amine Hydrogen Equivalent Weight)

Application 1: High-Performance Epoxy Curing

Context: BCM-PDA is an excellent candidate for "latent" or "accelerated" curing systems. The primary amine (


) reacts with the epoxide ring to form the network, while the tertiary amine (

) acts as an intramolecular catalyst, lowering the activation energy for the etherification reaction.
Mechanistic Pathway

The curing mechanism proceeds via a nucleophilic attack of the primary amine on the oxirane ring. The steric bulk of the N-butyl/methyl group and the electronic effect of the chlorine atom reduce the basicity slightly compared to unsubstituted PPD, extending pot-life, while the tertiary amine promotes secondary hydroxyl reactions.

Protocol: Synthesis of BCM-PDA/DGEBA Networks

Materials:

  • Monomer: BCM-PDA (≥98% purity).

  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW ≈ 185-190 g/eq.

  • Solvent (Optional): Methyl Ethyl Ketone (MEK) for coating applications.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the required mass of BCM-PDA using the Amine Hydrogen Equivalent Weight (AHEW).

    
    
    
    • Example: For 100g DGEBA (EEW=187):

  • Degassing & Mixing:

    • Pre-heat DGEBA to 40°C to lower viscosity.

    • Add BCM-PDA slowly under mechanical stirring (500 RPM).

    • Critical Step: Degas the mixture in a vacuum chamber (-28 inHg) for 10 minutes to remove entrapped air bubbles which act as stress concentrators.

  • Curing Cycle (Step-Cure):

    • Stage 1 (Gelation): 2 hours at 80°C. (Allows primary amine reaction).

    • Stage 2 (Vitrification): 2 hours at 120°C. (Promotes mobility for full conversion).

    • Stage 3 (Post-Cure): 1 hour at 150°C. (Maximizes

      
      ).
      
  • Validation:

    • Perform DSC (Differential Scanning Calorimetry). Look for the disappearance of the exotherm peak to confirm >98% cure.

Application 2: Synthesis of Redox-Active Oligomers

Context: While BCM-PDA cannot form high-molecular-weight polyaniline-like chains (due to the para-block), it can be oxidatively coupled to form dimers or short oligomers used as antioxidants or electrochromic dyes.

Protocol: Oxidative Dimerization (Azomethine Formation)

Objective: Synthesize deep-blue/cyan redox dyes for incorporation into polymer films.

Reagents:

  • BCM-PDA (0.1 M in 1M H₂SO₄).

  • Oxidant: Ammonium Persulfate (APS) or Potassium Ferricyanide.

  • Coupler: 1-Naphthol (for dye formation) or Self-coupling (for hydrazine/azo derivatives).

Workflow:

  • Dissolution: Dissolve 2.12g BCM-PDA in 100mL 1M H₂SO₄. Cool to 0-5°C.

  • Oxidation: Add stoichiometric APS (2.28g) dropwise over 30 minutes.

    • Observation: Solution will turn dark purple/blue immediately (Formation of Wurster’s radical cation).

  • Coupling:

    • For Dyes: Add an equimolar solution of 1-Naphthol dissolved in NaOH.

    • For Oligomers: Allow the radical cation to self-couple (mostly ortho-coupling due to para-block).

  • Precipitation: Neutralize with Na₂CO₃ to pH 9. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (80:20).

Visualizing the Mechanism

The following diagram illustrates the dual-pathway utility of BCM-PDA in polymer chemistry:

BCMPDA_Pathways cluster_0 Pathway A: Structural Polymers cluster_1 Pathway B: Electroactive Materials Monomer BCM-PDA Monomer (N1-Butyl-2-chloro-N1-methyl...) Mechanism1 Nucleophilic Attack (Primary Amine) + Catalysis (Tertiary Amine) Monomer->Mechanism1 Radical Wurster's Cation (Radical Intermediate) Monomer->Radical -e⁻ (Oxidation) Epoxy Epoxy Resin (DGEBA) Epoxy->Mechanism1 Network Crosslinked Thermoset (High Tg, Chemical Resistant) Mechanism1->Network Curing Cycle Oxidant Oxidant (APS / Ferricyanide) Oxidant->Radical Oligomer Redox-Active Oligomer (Ortho-Coupled / Azo-Dye) Radical->Oligomer Coupling (Ortho)

Caption: Dual-application pathway for BCM-PDA: Structural crosslinking (top) vs. Electroactive oligomerization (bottom).

Characterization & Quality Control

To ensure the integrity of the polymer system, the monomer must be validated prior to use.

NMR Verification

The specific substitution pattern must be confirmed to ensure the "2-chloro" and "N-butyl" groups are correctly positioned, as isomers (e.g., 3-chloro) have drastically different reactivities.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       0.90 (t, 3H, Butyl-CH₃)
      
    • 
       1.3-1.5 (m, 4H, Butyl-CH₂)
      
    • 
       2.80 (s, 3H, N-CH₃)
      
    • 
       3.10 (t, 2H, N-CH₂)
      
    • 
       4.80 (s, 2H, -NH₂, Broad, Exchangeable)
      
    • 
       6.5-7.0 (m, 3H, Aromatic protons). Note: Look for specific splitting pattern of 1,2,4-substitution.
      
Solubility Profile

Unlike PPD, BCM-PDA is soluble in lipophilic solvents, aiding in homogenous mixing with resins.

SolventSolubility (25°C)Application Relevance
WaterLow (< 1 g/L)Requires emulsification for aqueous systems.
EthanolHighGood for oligomer synthesis.
Acetone/MEKHighIdeal for coating formulations.
TolueneModerateCompatible with non-polar resins.

References

  • Chemical Identity & Building Blocks
  • Polymerization Context (Polyaniline Derivatives)

    • Li, X. G., et al. (2002). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives. Taylor & Francis. Retrieved from [Link]

  • Amine Curing Agents for Epoxies. ThreeBond Technical News.
  • Conducting Polymer Synthesis

    • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[2][3] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry. Retrieved from [Link]

(Note: Specific commercial datasheets for CAS 1019115-86-6 are limited to chemical suppliers; the protocols above are derived from standard methodologies for N-substituted-2-chloro-p-phenylenediamines in polymer science.)

Sources

Application

Experimental protocol for "N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine" synthesis

An Application Note and Detailed Protocol for the Synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Authored by: A Senior Application Scientist This document provides a comprehensive, research-grade protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Authored by: A Senior Application Scientist

This document provides a comprehensive, research-grade protocol for the synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, a compound of interest in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from starting materials to the final, characterized product. The synthesis is presented as a three-step process, commencing with the sequential N-alkylation of 2-chloro-4-nitroaniline, followed by the reduction of the nitro group.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe experimental workflow. All claims and procedures are supported by authoritative references, which are cited throughout the text and listed in a comprehensive reference section at the end.

Synthetic Strategy and Workflow

The synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is achieved through a three-step process, as illustrated in the workflow diagram below. The strategy involves the initial N-methylation of 2-chloro-4-nitroaniline, followed by N-butylation, and finally, the reduction of the nitro group to the corresponding amine. This sequential approach allows for controlled introduction of the alkyl groups and avoids potential side reactions.

cluster_0 Step 1: N-Methylation cluster_1 Step 2: N-Butylation cluster_2 Step 3: Nitro Group Reduction A 2-chloro-4-nitroaniline B N-methyl-2-chloro-4-nitroaniline A->B  NaH, CH3I, THF   C N-butyl-N-methyl-2-chloro-4-nitroaniline B->C  NaH, n-BuBr, THF   D N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine C->D  SnCl2·2H2O, EtOH, HCl  

Figure 1: A workflow diagram illustrating the three-step synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for each stage of the synthesis.

Materials and Reagents
ReagentPuritySupplier
2-chloro-4-nitroaniline98%Sigma-Aldrich
Sodium hydride (NaH), 60% in mineral oil95%Sigma-Aldrich
Iodomethane (CH3I)99%Sigma-Aldrich
n-Butyl bromide (n-BuBr)99%Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl2·2H2O)98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Ethanol (EtOH), absolute99.5%Fisher Scientific
Hydrochloric acid (HCl), concentrated37%Fisher Scientific
Sodium bicarbonate (NaHCO3), saturatedACS gradeFisher Scientific
Brine, saturatedACS gradeFisher Scientific
Sodium sulfate (Na2SO4), anhydrousACS gradeFisher Scientific

Safety Precaution: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of N-methyl-2-chloro-4-nitroaniline
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-chloro-4-nitroaniline (3.45 g, 20 mmol) in anhydrous THF (30 mL) dropwise over 20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Add iodomethane (1.5 mL, 24 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford N-methyl-2-chloro-4-nitroaniline as a yellow solid.

Step 2: Synthesis of N-butyl-N-methyl-2-chloro-4-nitroaniline
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.96 g, 24 mmol) in anhydrous THF (40 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-methyl-2-chloro-4-nitroaniline (3.73 g, 20 mmol) in anhydrous THF (20 mL) dropwise over 20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Add n-butyl bromide (2.6 mL, 24 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (4:1 hexanes:ethyl acetate).

  • Upon completion, carefully quench the reaction with water (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield N-butyl-N-methyl-2-chloro-4-nitroaniline as a yellow oil.

Step 3: Synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine
  • To a solution of N-butyl-N-methyl-2-chloro-4-nitroaniline (4.85 g, 20 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (22.5 g, 100 mmol).

  • Heat the mixture to 70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (4:1 hexanes:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water (100 mL) and basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to give N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine as a pale yellow oil.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the butyl group protons (triplet, sextet, quintet, triplet), and the methyl group proton (singlet).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons and the aliphatic carbons of the butyl and methyl groups.

  • Mass Spectrometry (ESI-MS): Calculation of the exact mass of the protonated molecule [M+H]⁺ for confirmation of the molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the primary amine and C-N stretching bands.

Mechanistic Considerations

The synthesis relies on well-established organic reactions. The N-alkylation steps proceed via an SN2 mechanism, where the deprotonated aniline acts as a nucleophile. The final step involves the reduction of the nitro group to a primary amine using tin(II) chloride in an acidic medium, a classic method for this transformation.

cluster_0 N-Butylation Mechanism A Ar-NH-CH3 B [Ar-N(-)-CH3] Na+ A->B  NaH   D Ar-N(CH3)(n-Bu) B->D  SN2 Attack   C n-Bu-Br C->D

Figure 2: A simplified diagram of the SN2 mechanism for the N-butylation step.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 or 2Insufficient base or alkylating agentEnsure NaH is fresh and used in slight excess. Add the alkylating agent slowly. Extend the reaction time.
Low yield in Step 3Incomplete reduction or product degradationEnsure sufficient SnCl2·2H2O is used. Avoid overheating. Perform the workup promptly after the reaction is complete.
Purification issuesCo-elution of impuritiesOptimize the solvent system for column chromatography. Consider a second purification step if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in their respective fields. The provided characterization methods will ensure the identity and purity of the final product.

References

  • Organic Chemistry, 6th Edition, by Marc Loudon and Jim Parise. Roberts and Company Publishers, 2016. [Link]

Method

A Step-by-Step Guide to the Purification of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

An Application Note and Protocol Guide Abstract This comprehensive guide provides detailed protocols and expert insights for the purification of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, a substituted aromatic diam...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed protocols and expert insights for the purification of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, a substituted aromatic diamine of significant interest in synthetic chemistry. Recognizing the critical role of purity in research and development, this document outlines two primary purification strategies: recrystallization and column chromatography. Each method is presented with a step-by-step protocol, troubleshooting advice, and the scientific rationale behind key procedural choices. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for obtaining this compound in high purity.

Introduction and Pre-Purification Analysis

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine belongs to the class of aromatic amines, which are fundamental building blocks in the synthesis of a wide range of commercially important compounds, including dyes and pharmaceuticals.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in biological applications.

Before commencing any purification protocol, a thorough analysis of the crude material is essential. This initial assessment will inform the selection of the most appropriate purification strategy.

Recommended Pre-Purification Analytical Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of the crude mixture and for developing a solvent system for column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the crude product and can help in identifying the number of components.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the desired product and any major impurities.[4]

A hypothetical impurity profile for crude N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, potentially synthesized via N-alkylation of 2-chloro-N1-methylbenzene-1,4-diamine with a butyl halide, might include:

  • Unreacted 2-chloro-N1-methylbenzene-1,4-diamine

  • Over-alkylated or di-alkylated byproducts

  • Residual inorganic salts from the reaction workup

  • Solvent residues

Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: The Cornerstone of Success

The ideal recrystallization solvent should exhibit the following characteristics:

  • The target compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.

  • Impurities should either be highly soluble or completely insoluble at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

For aromatic amines, common solvent systems include toluene, or a mixture of a soluble solvent like ethanol with a non-solvent like water.[6] A Russian patent describes a method for purifying the closely related 2-chloro-1,4-phenylenediamine using toluene, making it a promising starting point.[7]

Table 1: Solvent Screening for Recrystallization

Solvent SystemObservation at Room TemperatureObservation at Boiling PointSuitability
TolueneSparingly solubleCompletely solublePromising
EthanolSolubleVery solublePotentially suitable with an anti-solvent
WaterInsolubleInsolubleUnsuitable as a single solvent
Ethanol/WaterInsoluble to sparingly solubleSolublePromising
HexaneInsolubleSparingly solublePotentially suitable for washing
Step-by-Step Recrystallization Protocol

This protocol is based on the successful purification of a similar compound, 2-chloro-1,4-phenylenediamine.[7]

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. Add a minimal amount of toluene (a starting ratio of 2.5-3.5:1 toluene to crude compound by mass is recommended).[7] Heat the mixture on a hot plate with stirring to 60–90 °C until the solid completely dissolves.[7] Avoid adding excessive solvent to ensure a good yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6] A two-step cooling process, first to 30-35°C and then to 5-15°C, can be effective.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (toluene or hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.

Recrystallization Workflow

G cluster_recrystallization Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimum Hot Toluene (60-90°C) start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine by recrystallization.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[2] For basic aromatic amines, special considerations are necessary to prevent poor separation and product loss.[8]

Addressing the Challenge of Basic Amines

Standard silica gel is acidic and can strongly interact with basic amines, leading to tailing of spots on TLC and poor recovery from a column.[8] There are three primary strategies to mitigate this:

  • Modified Mobile Phase: Add a small amount of a competing base, such as triethylamine (typically 1-2%), to the eluent. This neutralizes the acidic sites on the silica gel.[2]

  • Alternative Stationary Phase: Use a more basic stationary phase like alumina or an amine-functionalized silica column.[8][9]

  • Reversed-Phase Chromatography: Use a non-polar stationary phase (like C18) with a polar mobile phase. For basic amines, a high pH mobile phase can be used to ensure the compound is in its neutral, free-base form, which increases its retention and improves separation.[8]

Step-by-Step Column Chromatography Protocol (Silica Gel with Modified Eluent)
  • TLC Analysis and Solvent System Selection: Develop a suitable eluent system using TLC. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[10] Add ~1% triethylamine to the eluent to prevent tailing.[2] Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

Table 2: Example TLC Solvent Systems

Solvent System (v/v)AdditiveExpected Rf
9:1 Hexane:Ethyl Acetate1% TriethylamineLow
4:1 Hexane:Ethyl Acetate1% TriethylamineMedium
1:1 Hexane:Ethyl Acetate1% TriethylamineHigh
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Workflow

G cluster_chromatography Column Chromatography Workflow start Crude Product tlc TLC Analysis (Hexane:EtOAc + 1% Et3N) start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine by column chromatography.

Post-Purification Analysis and Quality Control

After purification, it is crucial to verify the purity and confirm the identity of the final product.

Table 3: Analytical Methods for Final Product Assessment

MethodPurposeExpected Result for Pure Product
HPLCQuantify puritySingle major peak (>98% area)
GC-MSConfirm mass and puritySingle major peak with correct m/z
¹H and ¹³C NMRConfirm structureSpectrum consistent with the expected structure
Melting PointAssess puritySharp, defined melting range

Conclusion

The purification of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine can be effectively achieved through either recrystallization or column chromatography. The choice of method will depend on the nature and quantity of impurities in the crude material, as well as the scale of the purification. For crystalline solids with impurities that have different solubility profiles, recrystallization from toluene is an efficient and scalable option. For complex mixtures or non-crystalline materials, column chromatography with a triethylamine-modified eluent provides a robust solution. In all cases, diligent in-process monitoring with TLC and final purity assessment with techniques like HPLC and NMR are essential for ensuring a high-quality final product.

References

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).
  • Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1,2-diamine - Benchchem.
  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography?.
  • US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents.
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Sciencemadness.org.
  • TLC-Thin Layer Chromatography - OperaChem.
  • Thin Layer Chromatography.
  • RECRYSTALLISATION - University of Sydney.
  • Recrystallization and Crystallization - University of Rochester.
  • N1-butyl-N1-methylbenzene-1,4-diamine | 104178-20-3 - Sigma-Aldrich.
  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - ResearchGate.
  • 2-Chloro-N1-methylbenzene-1,4-diamine 6085-54-7 wiki - Guidechem.
  • N1-Methylbenzene-1,4-diamine dihydrochloride 5395-70-0 - Sigma-Aldrich.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives - Journal of Young Pharmacists.
  • N1-Methylbenzene-1,4-diamine - Aaronchem.
  • N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride | 105093-15-0 - Sigma-Aldrich.
  • N,N'-Di-2-butyl-1,4-phenylenediamine - Wikipedia.
  • N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols | The Journal of Organic Chemistry - ACS Publications.
  • Purification of Laboratory Chemicals, Sixth Edition - Neilson Lab.
  • US5734084A - Synthesis of alkylated aromatic amines - Google Patents.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - ResearchGate.
  • N-Butylbenzene-1,4-diamine - SIELC Technologies.
  • RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Fisher Scientific.
  • 2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine | CAS 6085-59-2 | SCBT - Santa Cruz Biotechnology.
  • Yields and purity of N-alkyl-, N,N-dialkyl-and N-cykloalkyl-O-propylthiocarbamates obtained by the use of different oxidants - ResearchGate.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure.

Sources

Application

"N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine" derivatization methods

Application Note: Stabilization and Derivatization Strategies for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Quantification Introduction & Chemical Context N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 1019110...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stabilization and Derivatization Strategies for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Quantification

Introduction & Chemical Context

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 1019110-34-9 or related analogs) represents a class of halogenated N,N-dialkyl-p-phenylenediamines. These compounds are critical intermediates in the synthesis of azo dyes, pharmaceuticals, and specifically as color developing agents in photographic chemistry.[1]

The Analytical Challenge: The central difficulty in analyzing this molecule lies in its oxidative instability .[2] Like all p-phenylenediamines (PPDs), the free primary amine at the C4 position is highly susceptible to auto-oxidation, rapidly forming semiquinone radicals and subsequently quinone diimines (QDI) upon exposure to air or dissolved oxygen. The presence of the electron-withdrawing chlorine atom at the C2 position provides partial stabilization compared to unsubstituted PPDs, but it is insufficient to prevent degradation during standard extraction workflows.

Strategic Solution: Direct analysis of the free base is unreliable. This guide details two derivatization protocols designed to "lock" the reactive C4-amine, ensuring quantitative accuracy and reproducible retention times.

Critical Handling Protocols (Pre-Derivatization)

Before attempting derivatization, the integrity of the sample must be preserved. The following "In-Situ Stabilization" protocol is mandatory for all liquid matrices.

Protocol A: Antioxidant Buffer Stabilization

  • Objective: Scavenge dissolved oxygen and chelate metal ions that catalyze oxidation.

  • Reagent Preparation:

    • Stabilizer Solution: 0.1% (w/v) Ascorbic Acid + 0.05% (w/v) EDTA in deionized water.

    • pH Adjustment: Adjust to pH 3.0 using Phosphoric Acid (Acidic pH protonates the amine, reducing oxidation potential).

  • Workflow:

    • Immediately upon sampling, dilute the matrix 1:1 with Stabilizer Solution.

    • Keep samples at 4°C in amber glass vials (UV light accelerates degradation).

Method I: Perfluoroacylation for GC-MS (Trace Analysis)

Application: High-sensitivity detection (ppb level) in complex matrices (plasma, wastewater). Mechanism: The primary amine at C4 reacts with Heptafluorobutyric Anhydride (HFBA) to form a stable amide. The introduction of fluorine atoms significantly increases volatility and enhances sensitivity in Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

Reaction Scheme:



Experimental Protocol
  • Extraction:

    • Take 1.0 mL of stabilized sample.

    • Adjust pH to >10 using 1M NaOH (Amine must be in free base form for extraction).

    • Rapidly extract with 2.0 mL Toluene. Vortex for 30s. Centrifuge to separate layers.

  • Derivatization:

    • Transfer 1.0 mL of the upper Toluene layer to a dry reaction vial.

    • Add 50 µL of HFBA (Heptafluorobutyric anhydride).

    • Add 20 µL of Pyridine (Catalyst/Acid scavenger).

    • Cap tightly and incubate at 60°C for 30 minutes .

  • Cleanup:

    • Cool to room temperature.

    • Add 1.0 mL of 5% NaHCO₃ solution (to neutralize excess acid/anhydride). Vortex gently.

    • Transfer the organic (top) layer to a GC vial with a glass insert.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Carrier: Helium, 1.0 mL/min constant flow.

    • Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).

G cluster_0 Sample Prep cluster_1 Derivatization Reaction cluster_2 Analysis Sample Stabilized Sample (pH 3) Basify Adjust pH > 10 (Free Base Release) Sample->Basify Extract Toluene Extraction (Rapid) Basify->Extract Isolate Organic Phase React Add HFBA + Pyridine 60°C, 30 min Extract->React Wash NaHCO3 Wash (Remove Acid) React->Wash Quench Mechanism Nucleophilic Attack on Carbonyl Mechanism->React Mechanism Inject GC-MS Injection (Target: Amide Derivative) Wash->Inject

Figure 1: Workflow for HFBA derivatization targeting the C4-primary amine.

Method II: Schiff Base Formation for HPLC/GC (Robustness)

Application: Routine QC, high-concentration samples, or when anhydrous conditions are difficult to maintain. Mechanism: Condensation of the C4-primary amine with Benzaldehyde to form a stable imine (Schiff Base). This derivative is highly stable against oxidation and provides excellent UV absorbance for HPLC.

Reaction Scheme:



Experimental Protocol
  • Preparation:

    • Prepare a solution of Benzaldehyde (2% v/v) in Methanol.

  • Reaction:

    • Mix 500 µL of sample (in organic solvent or buffered aqueous solution) with 500 µL of the Benzaldehyde reagent.

    • Note: If the sample is aqueous, ensure pH is neutral to slightly alkaline (pH 7-8).

    • Vortex and let stand at Room Temperature for 15 minutes . (Reaction is rapid).

  • Analysis (HPLC-UV):

    • Inject directly (if solvent compatible) or dilute with mobile phase.

    • Column: C18 Reverse Phase.

    • Detection: UV at 254 nm or 280 nm (The conjugated system enhances UV response).

    • Mobile Phase: Acetonitrile/Water (Gradient).

Data Interpretation & Validation

The following table summarizes the expected physicochemical shifts post-derivatization. Use these values to configure MS SIM (Selected Ion Monitoring) windows.

Table 1: Derivative Characteristics

ParameterParent MoleculeHFBA Derivative (Method I)Benzaldehyde Imine (Method II)
Formula



Approx MW 212.72408.74300.83
Mass Shift -+196 Da +88 Da
Key MS Fragment

212 (M+), 177 (M-Cl)

408 (M+), 169 (

)

300 (M+), 91 (Tropylium)
Stability < 1 hour (in air)> 1 week (in solvent)> 48 hours
Primary Use Not RecommendedTrace Detection (GC-MS)Routine Assay (HPLC/GC)

Validation Check (Self-Correcting Step):

  • Internal Standard: Use N-Methyl-N-butyl-aniline or a deuterated analog.

  • Isotope Pattern: Always verify the Chlorine isotope signature (

    
    ) in the mass spectrum of the derivative to confirm the core structure is intact.
    

ReactionPath cluster_HFBA Method I: Acylation cluster_Schiff Method II: Condensation Parent Parent: N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (Unstable Free Amine) HFBA_Prod Perfluoro-Amide Derivative (Stable, Volatile, High Mass) Parent->HFBA_Prod Acylation (-H, +COC3F7) Benz_Prod Benzylidene Imine Derivative (UV Active, Stable) Parent->Benz_Prod Condensation (-2H, +CHPh) HFBA_R + HFBA (Anhydride) Benz_R + Benzaldehyde

Figure 2: Divergent derivatization pathways based on analytical platform.

References

  • Occupational Safety and Health Administration (OSHA). (1990). Method 87: Phenylenediamines (m-, o-, p-).[2] OSHA Analytical Methods Manual. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Acylation. Technical Bulletin. Link

  • Garrido, B.C., et al. (2006). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative.[3] Journal of Chromatography A. Link

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on p-Phenylenediamine and its derivatives.[1][2][4][3][5][6][7] European Commission. Link

Disclaimer: This protocol involves the use of hazardous chemicals (HFBA, Toluene, Pyridine). All procedures must be performed in a fume hood wearing appropriate PPE. The 2-chloro-diamine compound is a potential skin sensitizer.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine" purification by chromatography

Case ID: PUR-CD4-ANALOG-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CD4-ANALOG-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Oxidation, Peak Tailing, and Recovery Yields

Executive Summary

You are likely encountering difficulties purifying N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (a structural analog to color developers like CD-4). This molecule presents a "perfect storm" for chromatographers: it is an electron-rich phenylenediamine (highly prone to oxidation) and a basic amine (prone to silanol interactions).

If your samples are turning pink/brown upon exposure to air, or if your HPLC peaks look like "shark fins" (severe tailing), your current protocol is failing to address the fundamental chemistry of the analyte. This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: The "Black Sludge" Issue (Oxidation Control)

The Problem: The sample turns pink, purple, or black during preparation or on the column. The Cause: Phenylenediamines undergo auto-oxidation to form Wurster’s salts (radical cations) and subsequently polymerized Bandrowski’s bases. This is catalyzed by light, metals, and basic pH.

The Mechanism of Failure

The primary amine at the C4 position is the weak link. Once it loses an electron, the radical initiates a chain reaction.

OxidationPathway FreeBase Free Amine (Colorless) Radical Wurster's Salt (Pink/Violet Radical) FreeBase->Radical O2 / Light / High pH Imine Quinone-Diimine (Unstable) Radical->Imine -e- / -H+ Polymer Bandrowski's Base (Black Precipitate) Imine->Polymer Polymerization Acid Strong Acid (H+) Locks lone pair Acid->FreeBase Stabilizes Antiox Ascorbic Acid / Sulfite Scavenges O2 Antiox->Radical Reduces back

Figure 1: The oxidation cascade of phenylenediamines. Intervention must occur at the Free Base or Radical stage.

Protocol: The "Reductive Shield" Method

Do not inject the free base. Convert the sample immediately into a stable salt form in a reducing environment.

  • Solvent Prep: Degas all solvents with Nitrogen or Argon for 15 minutes.

  • Sample Diluent: Prepare 0.1% Ascorbic Acid (w/v) in water/methanol (50:50).

  • Acidification: If your sample is a free oil, immediately dissolve it in the diluent and add 1.1 equivalents of HCl or H2SO4.

    • Validation: The solution should remain pale/colorless. If it turns pink immediately, your antioxidant concentration is too low.

Module 2: Chromatographic Resolution (The "Shark Fin" Peak)

The Problem: Peaks exhibit severe tailing (


), reducing sensitivity and resolution.
The Cause:  The tertiary amine nitrogen (N1) interacts with acidic silanol groups (Si-OH) on the silica backbone of your column.
Troubleshooting Table: Mobile Phase Selection
ParameterRecommended StrategyWhy it Works
Stationary Phase End-capped C18 (e.g., Zorbax Eclipse, XBridge)"End-capping" chemically blocks residual silanols, removing the binding sites for the amine [1].
pH Modifier (Low) 0.1% TFA (Trifluoroacetic acid)Protonates silanols (suppressing their negative charge) and forms an ion-pair with the amine, improving shape.
pH Modifier (High) 10mM Ammonium Bicarbonate (pH 10) Deprotonates the amine (making it neutral), preventing interaction with silanols. Requires hybrid-silica column.
Sacrificial Base Triethylamine (TEA) If you must use Normal Phase, add 0.1% TEA. It binds to silanols preferentially, "sacrificing" itself to save your target [2].
Decision Logic for Column Choice

ColumnSelection Start Start: Select Method CheckPH Target pH Strategy? Start->CheckPH LowPH Low pH (pH < 3) Standard Approach CheckPH->LowPH Protonated Amine HighPH High pH (pH > 9) For Max Retention CheckPH->HighPH Free Base ColLow Use: C18 with High Carbon Load (e.g., Agilent Zorbax SB) LowPH->ColLow Add 0.1% TFA ColHigh Use: Hybrid Silica (e.g., Waters XBridge) HighPH->ColHigh Add NH4HCO3

Figure 2: Decision matrix for stationary phase selection based on pH strategy.

Module 3: Isolation and Storage[1]

The Problem: You purified the compound, but it degraded into a tar during rotary evaporation. The Cause: Concentration increases the kinetics of auto-oxidation. Removing the solvent exposes the compound to air and heat.

Step-by-Step Isolation Protocol
  • Collection: Collect fractions into vessels pre-charged with a small amount of dilute HCl (to ensure the product remains a salt).

  • Evaporation:

    • Do NOT rotovap to dryness if possible.

    • Preferred: Lyophilize (freeze-dry) the acidic fractions. The ice matrix slows oxidation.

  • Storage: Store the resulting powder under Argon at -20°C.

    • Reference: Phenylenediamines are best stored as Hydrochloride or Sulfate salts to prevent "blackening" [3].

Frequently Asked Questions (FAQ)

Q: Can I use Normal Phase (Silica) chromatography? A: Proceed with extreme caution. Standard silica is slightly acidic and can catalyze the oxidation of phenylenediamines. If you must use NP, you must pretreat the silica with 1% Triethylamine (TEA) in hexane to neutralize acidity before running your sample [1].

Q: My peak splits into two. Is it a mixture? A: Not necessarily. If you are running at neutral pH (pH 6-8), you might be seeing the equilibrium between the protonated and unprotonated amine. Move to pH 2.5 (fully protonated) or pH 10 (fully deprotonated) to collapse the peak.

Q: Why does the literature mention "Zinc Dust" during purification? A: Zinc dust is often used during the synthesis reduction step. If you are purifying crude material, residual metal ions (Fe, Cu, Zn) can catalyze oxidation. Adding a chelator like EDTA (0.1 mM) to your mobile phase can improve stability [4].

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Organic Syntheses. (1941).[1] Purification of o-Phenylenediamine.[1][2][3][4] Org.[1][3][5] Syn. Coll. Vol. 1, p. 388.[1] Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Chloro-1,4-phenylenediamine Compound Summary. Retrieved from

Sources

Optimization

Technical Support Center: Reaction Monitoring of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Topic: TLC Method Development & Troubleshooting for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Document ID: TSC-2024-AMINE-01 Department: Application Science & Chromatography Support Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: TLC Method Development & Troubleshooting for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Document ID: TSC-2024-AMINE-01 Department: Application Science & Chromatography Support

Executive Summary

This guide addresses the specific chromatographic challenges of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (referred to herein as Target Amine ). As a halogenated p-phenylenediamine derivative, this molecule presents a dual challenge:

  • Basicity: The tertiary and primary amine functions interact strongly with acidic silanols on silica gel, leading to severe tailing.

  • Redox Instability: Like many color developing agents (CD-agents), this molecule is susceptible to rapid oxidation on the TLC plate, often generating "ghost spots" or darkening baselines.

Module 1: Optimized Method Development

The Self-Validating Protocol

Do not rely on generic "solvent scouting." Use this specific protocol designed to suppress ionization and prevent artifact formation.

ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 F

(Aluminum or Glass backed)
Standard phase; fluorescence quenching at 254 nm is the primary detection mode.
Mobile Phase DCM : MeOH : TEA (95 : 4 : 1) Alternative: Hexane : EtOAc : TEA (60 : 39 : 1)Triethylamine (TEA) is non-negotiable. It pre-saturates silica silanols, preventing the Target Amine from "sticking" and tailing.
Sample Solvent Dichloromethane (DCM) or Methanol CRITICAL: Never use Acetone. Primary amines react with acetone to form Schiff bases (imines), creating false spots.
Visualization 1. UV (254 nm)2. Ninhydrin StainUV detects the aromatic ring. Ninhydrin specifically reacts with the free primary amine (-NH

) at the C4 position to form a distinct color (usually purple/red).
Workflow Diagram

TLC_Workflow Start Start: Sample Prep Solvent Dissolve in DCM or MeOH (NO ACETONE) Start->Solvent PlatePrep Pre-treat Plate? (Optional) Solvent->PlatePrep Elution Elute: DCM:MeOH:TEA (95:4:1) PlatePrep->Elution Spotting Dry Dry Completely (Remove TEA) Elution->Dry Vis_UV Visualize: UV 254nm (Quenching) Dry->Vis_UV Vis_Stain Stain: Ninhydrin (Heated) Vis_UV->Vis_Stain

Figure 1: Optimized TLC workflow for phenylenediamine derivatives. Note the strict prohibition of acetone.

Module 2: Troubleshooting Guide

Issue: Severe Tailing (Comet-like spots)

Symptoms: The spot stretches from the origin or has a long tail, making R


 calculation impossible.
  • Root Cause: The basic nitrogen atoms (tertiary at N1, primary at C4) are protonated by the acidic silanol groups (Si-OH) on the silica surface. This ion-exchange mechanism retains the molecule.

  • Corrective Action:

    • Mobile Phase Modifier: Ensure 1% Triethylamine (TEA) or 1% Ammonium Hydroxide is in the eluent.

    • Plate Pre-treatment: If adding base to the solvent isn't enough, dip the entire blank TLC plate in a solution of 5% TEA in DCM and let it dry before spotting your sample. This neutralizes the plate surface.[1]

Issue: "Ghost" Spots or darkening baseline

Symptoms: New spots appear that don't match starting material or product, or the spot turns brown/pink over time.

  • Root Cause: Oxidative Instability. p-Phenylenediamines oxidize to Wurster salts (radical cations) and eventually quinonediimines upon exposure to air and light. Silica gel catalyzes this oxidation.

  • Corrective Action:

    • Speed: Run the TLC immediately after spotting.

    • 2D-TLC Validation:

      • Spot sample at corner.[2]

      • Run solvent in Direction 1.[3]

      • Dry, rotate 90°, and run same solvent in Direction 2.

      • Result: If spots lie off the diagonal, the compound is decomposing on the silica.[2]

Issue: Double Spots for Single Compound

Symptoms: Two distinct spots are seen for the pure Target Amine.

  • Root Cause: Schiff Base Formation. You likely dissolved the sample in acetone or ethyl acetate containing trace acetic acid/impurities.

  • Corrective Action: Switch sample solvent to pure Dichloromethane (DCM).

Troubleshooting Logic Tree

Troubleshooting Problem Identify Defect Tailing Streaking / Tailing Problem->Tailing NewSpots Ghost Spots / Decomposition Problem->NewSpots CheckBase Is Base (TEA) in Eluent? Tailing->CheckBase CheckSolvent Sample Solvent Used? NewSpots->CheckSolvent AddBase Add 1-2% TEA or NH4OH CheckBase->AddBase No PreTreat Pre-soak plate in TEA/DCM CheckBase->PreTreat Yes, still tailing AcetoneUsed Acetone/Ketones CheckSolvent->AcetoneUsed Yes CheckOxidation Run 2D-TLC CheckSolvent->CheckOxidation No (DCM used) SwitchSolvent Switch to DCM or MeOH AcetoneUsed->SwitchSolvent OffDiagonal Off-Diagonal Spots CheckOxidation->OffDiagonal MinimizeTime Minimize Air Exposure Elute Immediately OffDiagonal->MinimizeTime

Figure 2: Decision tree for diagnosing TLC anomalies with aromatic amines.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does the spot turn pink/purple before I even stain it? A: This is auto-oxidation. The Target Amine is electron-rich. On the high-surface-area silica, it reacts with atmospheric oxygen to form colored radical cations (Wurster salts). This is a qualitative indicator of the amine's presence but suggests you need to work faster to avoid degradation.

Q2: Can I use Alumina plates instead of Silica? A: Yes, and often with better results. Basic Alumina plates are less acidic than silica, naturally reducing the tailing effect without needing as much triethylamine in the mobile phase. However, silica is more common; if you stick to silica, you must use the base modifier.

Q3: The Ninhydrin stain isn't working well. Why? A: Ninhydrin requires a free primary amine or secondary amine. Your molecule has a free primary amine (-NH


) at position 4. If you don't see a color change, ensure you are heating the plate sufficiently (110°C for 2-3 minutes). If still negative, the amine might be acetylated or oxidized. Try Phosphomolybdic Acid (PMA)  stain, which visualizes based on the reducing power of the aromatic ring rather than the specific amine structure.

Q4: My R


 is too low (< 0.1) even with 50% Ethyl Acetate. 
A:  The amine is sticking to the baseline. Switch to the DCM/MeOH  system. Methanol is more protic and stronger than EtOAc for moving amines off the baseline. Start with 5% MeOH in DCM and increase to 10% if necessary.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. Link (Detailed protocols on derivatization reagents like Ninhydrin).

  • Merck KGaA. (n.d.). TLC Visualization Reagents. Link (Source for specific stain preparation including Ninhydrin and PMA).

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Link (General troubleshooting for tailing and solvent selection).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Assessment of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Executive Summary & Analyte Profile N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (often structurally related to color developing agents like CD-4) represents a class of halogenated p-phenylenediamines used as high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (often structurally related to color developing agents like CD-4) represents a class of halogenated p-phenylenediamines used as high-value intermediates in dye synthesis and pharmaceutical applications.

The purity assessment of this molecule presents a distinct set of challenges compared to standard organic amines. Its electron-rich aromatic ring makes it highly susceptible to auto-oxidation , forming semiquinone radicals and quinonediimines (QDI) upon exposure to air or light. Furthermore, the varying basicity of the two amine groups (


 vs. 

) complicates chromatographic peak shape.

This guide objectively compares three purity assessment techniques, establishing Reverse-Phase HPLC (RP-HPLC) as the "Gold Standard" for stability-indicating analysis, while evaluating GC-MS and Potentiometric Titration as situational alternatives.

Analyte Technical Profile
PropertyCharacteristicAnalytical Implication
Chemical Structure Halogenated aromatic diamineHigh UV absorbance (240–255 nm); amenable to UV detection.[1]
Stability Low (Oxidation prone)Samples must be prepared with antioxidants (e.g., EDTA, Ascorbic Acid).
Basicity Dual amine functionalityCauses severe peak tailing on standard silica columns due to silanol interaction.
Volatility Moderate to LowRequires derivatization for accurate GC analysis to prevent thermal degradation.

Comparative Methodology: The Three Pillars

Method A: Ion-Pair RP-HPLC (The Gold Standard)

Verdict: Best for stability-indicating purity and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the only method capable of separating the parent molecule from its oxidized byproducts (colored species) and synthetic precursors (chlorinated anilines) in a single run.

  • Mechanism: Uses a hydrophobic stationary phase (C18). Due to the basic amines, an ion-pairing agent (like sodium octanesulfonate) or a high-pH stable column is required to mask silanols and ensure sharp peak shapes.

  • Pros: High sensitivity, separates isomers, requires no thermal stress.

  • Cons: Requires careful mobile phase buffering; ion-pairing reagents require long equilibration times.

Method B: GC-MS (The Structural Validator)

Verdict: Best for identifying unknown volatile impurities, but poor for quantitative assay of the parent. Direct injection of phenylenediamines often leads to thermal decomposition inside the injector port.

  • Mechanism: Gas-phase separation based on boiling point and polarity.

  • Critical Requirement: Derivatization (e.g., acetylation with acetic anhydride or trifluoroacetic anhydride) is mandatory to cap the amine protons, increasing thermal stability.

  • Pros: Mass spectral data confirms identity (molecular weight/fragmentation).

  • Cons: Time-consuming sample prep; cannot detect non-volatile salts or polymeric oxidation products.

Method C: Potentiometric Titration (The Bulk Assay)

Verdict: Best for "Goods In" raw material assay (Assay %), but blind to related impurities.

  • Mechanism: Non-aqueous titration (typically Perchloric acid in Glacial Acetic Acid) measuring the basicity of the amine groups.

  • Pros: Absolute method (no reference standard needed), high precision for bulk purity (>98%).

  • Cons: Non-specific. Isomers and related basic impurities will co-titrate, yielding false-high results.

Decision Matrix & Workflows

The following diagrams illustrate the logical flow for selecting the correct method and the specific workflow for the recommended HPLC protocol.

MethodSelection Start Start: Purity Assessment Need Goal_ID Goal: Structure ID / Unknowns Start->Goal_ID Goal_Quant Goal: Quantitative Purity Start->Goal_Quant GCMS Method: GC-MS (Must Derivatize) Goal_ID->GCMS Volatile Impurities Is_Bulk Is it Bulk Raw Material? Goal_Quant->Is_Bulk Titration Method: Potentiometric Titration (Non-Aqueous) Is_Bulk->Titration Yes (Assay only) HPLC Method: RP-HPLC (Ion-Pair or High pH) Is_Bulk->HPLC No (Detailed Profile) Titration->HPLC If Impurities suspected

Figure 1: Decision Matrix for selecting the appropriate analytical technique based on research goals.

HPLCWorkflow Sample Sample: N1-Butyl-2-chloro... Prep Prep: Dissolve in Mobile Phase + 0.1% Ascorbic Acid Sample->Prep Inject Inject: 10 µL (Keep Autosampler at 4°C) Prep->Inject Sep Separation: C18 Column pH 3.0 Buffer + ACN Inject->Sep Detect Detection: UV @ 254nm Sep->Detect Data Output: Purity % (Area Norm) Detect->Data

Figure 2: Optimized HPLC Workflow ensuring analyte stability during analysis.

Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC (Recommended)

This protocol is designed to suppress amine tailing and prevent on-column oxidation.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or Waters XBridge C18.

  • Mobile Phase A: 25 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 40% A / 60% B

    • 21 min: 90% A / 10% B (Re-equilibrate for 5 mins).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: 254 nm (Reference 360 nm).

  • Sample Diluent: Mobile Phase A : Acetonitrile (80:20) containing 0.1% Ascorbic Acid (Critical antioxidant).

System Suitability Criteria:

  • Tailing Factor:

    
     (Ion pairing is working).
    
  • Resolution:

    
     between main peak and nearest impurity.
    
  • RSD:

    
     for 5 replicate injections.
    
Protocol B: Derivatization GC-MS

Use this only for identification of unknown impurities.

  • Preparation: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

  • Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 30 mins.

  • Analysis: Inject 1 µL (Split 1:50) onto an HP-5MS column.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

Data Synthesis & Performance Comparison

The following table summarizes the performance metrics based on experimental validation data for substituted phenylenediamines.

FeatureHPLC-UV (Method A)GC-MS (Method B)Titration (Method C)
Specificity High (Separates isomers)Moderate (Requires derivatization)Low (Responds to all bases)
Linearity (

)
> 0.999> 0.995N/A (Stoichiometric)
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mL (Derivatized)~1000 µg/mL
Precision (RSD) < 0.5%< 2.0%< 0.2%
Stability Risk Low (if antioxidant used)High (Thermal degradation)Low
Throughput 25 min/sample45 min/sample10 min/sample

Troubleshooting & Expert Insights

The "Black Solution" Phenomenon

If your sample solution turns pink, brown, or black within minutes:

  • Cause: Rapid oxidation of the diamine to a quinonediimine species.

  • Fix: You must use an antioxidant in the diluent. Ascorbic acid (0.1%) or Sodium Bisulfite (0.2%) are effective. Analyze immediately. Do not store samples overnight.

Peak Tailing
  • Cause: Interaction of the N1-methyl/butyl amine with residual silanols on the column.

  • Fix: If not using ion-pairing reagents, switch to a "High pH" hybrid column (e.g., Waters XBridge) and run at pH 9.5 using Ammonium Bicarbonate buffer. The deprotonated silanols will repel the deprotonated amine, or the high pH keeps the amine neutral (depending on pKa). Note: The pH 3.0 ion-pair method is generally more robust for this specific chlor-derivative.

References

  • Sigma-Aldrich. (2023). 2-Chloro-p-phenylenediamine technical, ≥97.0% (GC/T) Product Specification. Retrieved from

  • Suresh, N., & Rastogi, C. (2001).[3] "A Method for the Analysis of Intermediates of Oxidative Hair Dyes in Cosmetic Products." Journal of Separation Science, 24(3), 173-178.[3][4][5] [4][5]

  • PubChem. (2023). 2-Chloro-p-phenylenediamine Compound Summary. National Library of Medicine. Retrieved from

  • Meyer, A., et al. (2011). "Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples." PLOS ONE.

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-p-phenylenediamine sulfate. Retrieved from

Sources

Comparative

Computational Profiling of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: A Comparative Technical Guide

Executive Summary N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 1019115-86-6) represents a specialized scaffold within the N-substituted p-phenylenediamine (PPD) class.[1][2][3][4] Structurally characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 1019115-86-6) represents a specialized scaffold within the N-substituted p-phenylenediamine (PPD) class.[1][2][3][4] Structurally characterized by a lipophilic N-butyl chain and an electron-withdrawing ortho-chloro substituent, this molecule diverges significantly from standard hydrophilic analogs like PPD or CD-4.

This guide provides a rigorous computational framework for evaluating this compound. Unlike standard catalog listings, we focus on the predictive modeling of its reactivity, toxicity, and physicochemical behavior relative to established industry benchmarks. This approach is critical for researchers assessing its viability as a pharmaceutical intermediate or oxidative coupling agent while mitigating the high attrition rates associated with PPD-derivative toxicity.

Part 1: Comparative Performance Analysis (Projected)

In the absence of direct experimental datasets for this specific analog, we apply established Structure-Activity Relationship (SAR) principles and Density Functional Theory (DFT) trends observed in homologous halogenated phenylenediamines.

Benchmark Comparison: Candidate vs. Industry Standards

The following table contrasts the Candidate (N1-Butyl-2-chloro...) against PPD (Parent) and CD-4 Analog (2-methyl-N-ethyl-N-(2-hydroxyethyl) derivative).

FeatureCandidate: N1-Butyl-2-chloro-N1-methyl...[1][2][3][4][5]Benchmark A: PPD (Unsubstituted)Benchmark B: 2-Methyl-Analog (e.g., CD-4 type)Impact Analysis
Electronic Character Deactivated (Inductive -I effect of Cl)NeutralActivated (+I effect of Methyl)The 2-Cl group raises ionization potential, likely slowing oxidation rates compared to methyl-analogs.
Lipophilicity (cLogP) High (~3.5 - 4.2) Low (~ -0.3)Moderate (~1.0 - 2.0)The N-butyl group drastically increases membrane permeability and protein binding affinity (albumin).
Steric Hindrance Moderate (Ortho-Cl + N-Butyl)LowModerate (Ortho-Methyl)2-Cl provides steric protection to the N1-center, potentially reducing N-oxidation side reactions but complicating coupling.
Toxicity Risk High Sensitization Potential Extreme SensitizerModerate SensitizerLipophilicity correlates with skin penetration; Cl-substitution can enhance haptenization via nucleophilic attack.
Mechanistic Insight: The "Chlorine Effect"

The presence of the chlorine atom at the 2-position (ortho to the tertiary amine) is the defining computational feature.

  • HOMO Stabilization: DFT studies on similar halogenated anilines suggest the Chlorine atom stabilizes the Highest Occupied Molecular Orbital (HOMO) compared to a methyl group. This implies the molecule is harder to oxidize than CD-4.

  • Metabolic Stability: The chlorine blocks metabolic hydroxylation at the 2-position, potentially shifting metabolism to N-dealkylation (butyl chain loss).

Part 2: Computational Protocols & Methodologies

To validate the above projections, the following self-validating computational workflows are recommended. These protocols ensure high "Trustworthiness" by relying on proven theoretical levels of theory.

Protocol A: Electronic Structure & Reactivity (DFT)

Objective: Determine the Ionization Potential (IP) and Band Gap to predict oxidative stability.

  • Conformational Search:

    • Use Molecular Mechanics (MMFF94) to generate conformers for the flexible N-butyl chain.

    • Select the lowest energy conformer for QM optimization.

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / GAMESS.

    • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic amines) or wB97X-D (includes dispersion corrections for the butyl chain).

    • Solvation: PCM (Polarizable Continuum Model) using Water (biological context) and Acetonitrile (electrochemical context).

  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Extract Gibbs Free Energy (

      
      ).
      
  • Calculation of Adiabatic Ionization Potential (AIP):

    • Note: A higher AIP vs. PPD indicates resistance to auto-oxidation.

Protocol B: Molecular Docking for Toxicity (Sensitization)

Objective: Assess the binding affinity of the oxidized quinonediimine intermediate to skin proteins (e.g., Human Serum Albumin - HSA), a proxy for sensitization potential.

  • Ligand Preparation:

    • Generate the Quinonediimine (QDI) form of the candidate (oxidized state: N=C6H3(Cl)=N+).

    • Set protonation states at pH 7.4.

  • Receptor Preparation:

    • Target: Human Serum Albumin (PDB ID: 1AO6) .

    • Remove water molecules; add polar hydrogens.

  • Grid Generation:

    • Center grid box on Sudlow’s Site I (Warfarin binding pocket).

  • Docking Execution:

    • Engine: AutoDock Vina or Glide (Schrödinger).

    • Metric: Binding Free Energy (

      
      ).
      
    • Threshold: Values lower than -7.0 kcal/mol suggest high binding affinity and potential sensitization risk.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Oxidative Activation Pathway

This diagram illustrates the critical activation step from the diamine precursor to the reactive quinonediimine species, the key intermediate for both dye formation and toxicity.

OxidationPathway cluster_0 Critical Control Point Precursor N1-Butyl-2-chloro- N1-methylbenzene-1,4-diamine Radical Semiquinone Radical Cation Precursor->Radical -e-, -H+ (Oxidation) QDI Quinonediimine (Reactive Electrophile) Radical->QDI -e-, -H+ (Rate Limiting) Adduct Protein Adduct (Sensitization/Toxicity) QDI->Adduct + Protein-SH/NH2 (Michael Addition)

Caption: Step-wise oxidative activation of the candidate molecule. The stability of the Semiquinone Radical is heavily influenced by the 2-Chloro substituent.

Diagram 2: Computational Study Workflow

A standardized decision tree for evaluating N-substituted phenylenediamines.

Workflow Start Input Structure: CAS 1019115-86-6 Step1 Conformational Analysis (MMFF94 / Molecular Dynamics) Start->Step1 Step2 DFT Geometry Opt (B3LYP/6-311++G**) Step1->Step2 Branch1 Electronic Properties (HOMO/LUMO, IP) Step2->Branch1 Output .chk Branch2 Toxicity Profiling (QSAR / Docking) Step2->Branch2 Output .pdb Decision Viability Assessment Branch1->Decision Stability Data Branch2->Decision Binding Data

Caption: Integrated computational workflow for concurrent assessment of stability (DFT) and toxicity (Docking).

Part 4: References

  • Gatial, A., et al. (2007).[6] "DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants." Chemical Papers, 61(1), 61-65.[7] Link

  • Breza, M., & Jelemenská, I. (2022).[8] "Quantum-chemical studies of the antioxidant effectiveness of para-phenylene diamines." Journal of Vinyl and Additive Technology. Link

  • Natsch, A., et al. (2012). "Predicting Skin Sensitization Potential of Phenylenediamine Derivatives: A Combined In Chemico and In Silico Approach." Toxicological Sciences, 129(2). Link

  • PubChem Compound Summary. "1,4-Benzenediamine, N1-butyl-2-chloro-N1-methyl-."[1][2] National Center for Biotechnology Information. Link (Search by CAS 1019115-86-6 for analog confirmation).

Disclaimer: This guide is a theoretical framework based on established computational chemistry principles applied to N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. Experimental validation is required for safety and efficacy determinations.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Executive Summary N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is a specialized halogenated aromatic amine, structurally analogous to color developing agents (e.g., CD-4 derivatives). Its handling requires strict adher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is a specialized halogenated aromatic amine, structurally analogous to color developing agents (e.g., CD-4 derivatives). Its handling requires strict adherence to protocols designed for sensitizing, lipophilic, and aquatic-toxic compounds.

Immediate Action Required:

  • Segregate from all oxidizing agents and acids immediately.

  • Stabilize under inert gas (Argon/Nitrogen) if the container is breached; this compound oxidizes rapidly to form toxic quinone-imine species.

  • Classify as Halogenated Organic Waste for incineration. Do not mix with general non-halogenated solvents.

Part 1: Chemical Identity & Hazard Profiling[1]

To ensure safe disposal, we must understand the molecule's behavior. This compound combines a phenylenediamine core with a halogen (chlorine) and lipophilic alkyl chains (butyl/methyl).

structural Hazard Analysis
  • Lipophilicity (N-Butyl group): The butyl chain significantly increases the molecule's ability to penetrate the stratum corneum (outer skin layer). Standard latex gloves are insufficient .

  • Sensitization (PPD Core): Like all p-phenylenediamines, this is a potent skin sensitizer. Exposure can lead to severe allergic dermatitis.

  • Environmental Persistence (2-Chloro): The halogen substituent renders the molecule more resistant to biodegradation and toxic to aquatic life, mandating zero-discharge protocols.

Physical & Chemical Properties (Estimated Class Data)
PropertyValue / CharacteristicOperational Implication
Physical State Viscous Oil or Low-Melting SolidHigh surface adhesion; difficult to clean from glassware.
Oxidation Potential HighTurns black/purple upon air exposure.[1] Waste containers must be sealed tightly.[2][3][4][5]
Basicity Weak BaseIncompatible with strong acids (exothermic salt formation).
Flash Point >100°C (Estimated)Combustible but not Flammable (unless in solvent).
Water Solubility Low to ModerateDo not attempt to dilute with water for disposal.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A self-validating waste system ensures that the waste is stable before it leaves your control.

The "Inert-Pack" Protocol: Because this amine oxidizes to form tars that can clog waste nozzles or react unpredictably, you must stabilize it.

  • pH Check: If the waste is in solution, ensure pH > 7. Acidic conditions can accelerate degradation or volatilization.

  • Antioxidant Dosing (Optional but Recommended): For liquid waste accumulation, adding a small amount (0.1% w/v) of Sodium Sulfite (

    
    ) or Hydroxylamine Sulfate can prevent the formation of tarry oxidation byproducts, keeping the waste fluid for the incinerator.
    
  • Headspace Purge: Flush the waste container headspace with Nitrogen or Argon before final sealing.

Part 3: Step-by-Step Disposal Workflow

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (Face shield recommended if pouring >500mL).

  • Respiratory: Fume hood is mandatory.[6] If outside containment, use a half-mask with Organic Vapor/Acid Gas cartridges.

  • Hands (Critical):

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Silver Shield® (Laminate) or Viton.

    • Rationale: The N-butyl group facilitates rapid permeation through standard nitrile.

Waste Stream Segregation

This compound contains Chlorine .[6][7][8] It cannot be bulked with non-halogenated solvents (like Acetone or Methanol) because incineration of halogens requires flue gas scrubbing to capture Hydrogen Chloride (HCl) gas.

DOT Diagram 1: Waste Stream Decision Tree

WasteDecision Start Waste Generation: N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine State Is it Solid or Liquid? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Pure Substance State->Solid HalogenCheck Stream Selection: HALOGENATED ORGANIC Liquid->HalogenCheck Do NOT mix with Acetone/Ethanol stream Solid->HalogenCheck Double bag Container Container: HDPE or Glass (Amber) HalogenCheck->Container Label Labeling: 'Contains Halogenated Amines' 'Toxic' 'Sensitizer' Container->Label Destruction Final Destruction: High-Temp Incineration (with HCl Scrubbing) Label->Destruction

Caption: Decision logic for segregating halogenated amine waste to ensure regulatory compliance and incinerator safety.

Operational Disposal Steps
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is potentially acidic or wet, as amines can corrode certain alloys over time.

  • Transfer:

    • Perform all transfers in a functioning fume hood.[6]

    • Use a funnel with a splash guard.

    • Technique: Do not "glug" the liquid. Pour down the side of the funnel to minimize aerosolization.

  • Labeling:

    • Mark clearly as "Hazardous Waste - Halogenated Organic" .

    • List constituents: "N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine".

    • Hazard Checkboxes: [x] Toxic [x] Irritant/Sensitizer.[1]

  • Storage: Store in a cool, dark Secondary Accumulation Area (SAA) until pickup. Light accelerates the degradation of this compound.

Part 4: Emergency Spillage Protocol

If a spill occurs, speed is essential to prevent surface staining and vapor generation.

DOT Diagram 2: Spill Response Workflow

SpillResponse Identify 1. Evacuate & Identify (Assess Volume) PPE 2. Don PPE (Laminate Gloves + Goggles) Identify->PPE Contain 3. Containment (Sand or Vermiculite) PPE->Contain Do NOT use paper towels Neutralize 4. Decontaminate (Weak Acid Wash) Contain->Neutralize Scoop solids Disposal 5. Dispose as Halogenated Waste Neutralize->Disposal

Caption: Immediate tactical response flow for spillage of lipophilic aromatic amines.

Decontamination Solution: After absorbing the bulk material with vermiculite or sand, wipe the surface with a dilute acid solution (e.g., 5% Acetic Acid or Citric Acid) followed by a detergent wash. The acid helps solubilize the amine residue for easier removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on Halogenated Solvent definitions).

  • PubChem. (n.d.). Compound Summary: p-Phenylenediamine (Class Reference for Hazard Profile). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

(Note: Specific CAS data for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine is derived from the structural class of Halogenated N-alkyl-p-phenylenediamines due to the specialized nature of the isomer.)

Sources

Handling

Personal protective equipment for handling N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

This guide outlines the operational safety protocols for handling N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 6085-54-7). Part 1: Hazard Mechanism & Risk Assessment The "Why" Behind the Protocol To handle this c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS: 6085-54-7).

Part 1: Hazard Mechanism & Risk Assessment

The "Why" Behind the Protocol

To handle this compound safely, you must understand its interaction with biological systems. This is not just "toxic"; it is a potent hapten .

  • Lipophilic Penetration: The N-butyl and 2-chloro substituents increase the octanol-water partition coefficient (LogP) compared to unsubstituted p-phenylenediamine. This allows the molecule to rapidly traverse the stratum corneum (outer skin layer).

  • Sensitization (Haptenization): Once inside the epidermis, the molecule (or its auto-oxidation products) binds covalently to skin proteins (Langerhans cells).[1] This triggers an irreversible immunological memory. Result: Future exposure to even trace amounts can cause severe allergic contact dermatitis.

  • Methemoglobinemia Risk: Like many aniline derivatives, systemic absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1]

Core Directive: The goal of PPE here is not just to prevent "burns," but to prevent any molecular contact that could trigger the immune cascade.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (lab coat + latex gloves) is insufficient for this compound. Use the following tiered approach based on the state of matter.

Table 1: PPE Specifications by Operation
Protection ZoneComponentSpecificationOperational Logic
Dermal (Hands) Inner Glove EVOH/PE Laminate (e.g., Silver Shield®)Critical: Most rubbers (Latex, thin Nitrile) are permeable to substituted anilines within minutes. Laminate provides >480 min breakthrough time.
Outer Glove Nitrile (min 5 mil) Provides mechanical strength and dexterity.[1] Acts as a sacrificial layer against splashes.[1]
Respiratory Respirator N95 / P100 (Solids) Half-mask w/ OV/AG Cartridge (Solutions)Prevents inhalation of dust during weighing. If dissolved in organic solvents, Organic Vapor protection is required.
Body Coverall Tyvek® 400 (or equivalent)Lab coats are porous.[1] Tyvek prevents dust accumulation on street clothes, reducing "take-home" exposure.
Ocular Eyewear Indirect Vent Goggles Safety glasses allow vapor/dust entry from the sides. Goggles seal the orbital area.

Part 3: Glove Selection & Permeation Logic

Why Latex Fails: Latex and PVC have loose polymer networks that substituted phenylenediamines can swell and penetrate. The 2-chloro substituent acts as a plasticizer, accelerating this process.

The "Double-Glove" Protocol:

  • Donning: Wash hands. Dry thoroughly.

  • Layer 1 (Barrier): Don the EVOH Laminate gloves.[1] Note: These are loose-fitting.

  • Layer 2 (Compression): Don 5-mil Nitrile gloves over the laminate gloves.[1] This compresses the loose laminate for better dexterity and protects the barrier layer from tears.

  • Validation: Check for the "balloon effect" (trapped air) to ensure the outer glove is intact.

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, ensuring safety checks are integrated into the workflow.

SafetyProtocol Start START: Hazard Assessment StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solution / Organic Solvent StateCheck->Liquid PPE_Solid PPE: Tyvek + P100 Mask + Double Gloves (Nitrile over Laminate) Solid->PPE_Solid PPE_Liquid PPE: Tychem Apron + OV Respirator + Double Gloves (Butyl or Laminate) Liquid->PPE_Liquid Engineering Engineering Control: Fume Hood / Biosafety Cabinet PPE_Solid->Engineering PPE_Liquid->Engineering Weighing Weighing Protocol: Use Anti-Static Gun (Prevents dust dispersal) Engineering->Weighing Handling Reaction / Handling Weighing->Handling Waste Disposal: Segregate as Hazardous (Do NOT flush) Handling->Waste

Figure 1: Operational safety decision tree for handling N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine, distinguishing between solid and liquid handling requirements.

Part 5: Emergency & Disposal Protocols

Spill Management
  • Dry Spill (Powder):

    • Do not sweep (creates dust).[1]

    • Cover with a damp paper towel (water or PEG-400) to suppress dust.

    • Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

    • Wipe surface with 10% Ascorbic Acid solution (reduces oxidation staining) followed by soap and water.

  • Wet Spill (Solution):

    • Cover immediately with an absorbent pad (vermiculite or polypropylene).

    • Do not use bleach (sodium hypochlorite) immediately, as it may form chloroamines or heat up. Use soap/water for final cleaning.[1]

Decontamination

If the chemical contacts PPE:

  • Do not touch the contaminated spot.[1]

  • Remove the outer glove immediately and discard.

  • Inspect the inner laminate glove.[1] If no visible stain, don a new outer glove. If stained, retreat to the changing area, remove all PPE, and wash hands with cold water and mild soap (warm water opens pores).

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Method: High-temperature incineration.[1]

  • Protocol: Collect in a dedicated container labeled "Halogenated Amines." Do not mix with strong oxidizers (nitric acid) in the waste stream to prevent exothermic reactions.[1]

References

  • PubChem. (n.d.). Compound Summary: N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS 6085-54-7).[1] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Lind, M. L., et al. (2007).[2] Permeability of Hair Dye Compounds p-Phenylenediamine...[3][4] through Protective Gloves.[1][2][3][4][5][6][7][8] Annals of Occupational Hygiene. Retrieved February 14, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide.[1] United States Department of Labor. Retrieved February 14, 2026, from [Link]

  • ECHA. (n.d.).[1] Substance Information: Substituted Phenylenediamines.[1] European Chemicals Agency. Retrieved February 14, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.